
(2,6-Dimethyl-4-(methylthio)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dimethyl-4-(methylthio)phenyl)methanol is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups, a methylthio group, and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethyl-4-(methylthio)phenyl)methanol typically involves the reaction of 2,6-dimethyl-4-(methylthio)benzaldehyde with a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent like ethanol or methanol under controlled temperature conditions to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: 2,6-Dimethyl-4-(methylthio)benzaldehyde or 2,6-Dimethyl-4-(methylthio)benzoic acid.
Reduction: 2,6-Dimethyl-4-(methylthio)toluene.
Substitution: 2,6-Dimethyl-4-(methylthio)phenyl halides.
Aplicaciones Científicas De Investigación
(2,6-Dimethyl-4-(methylthio)phenyl)methanol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,6-Dimethyl-4-(methylthio)phenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.
Comparación Con Compuestos Similares
- 2,6-Dimethyl-4-(methylthio)benzaldehyde
- 2,6-Dimethyl-4-(methylthio)benzoic acid
- 2,6-Dimethyl-4-(methylthio)toluene
Comparison: (2,6-Dimethyl-4-(methylthio)phenyl)methanol is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. The methylthio group also contributes to its distinct properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H14OS |
|---|---|
Peso molecular |
182.28 g/mol |
Nombre IUPAC |
(2,6-dimethyl-4-methylsulfanylphenyl)methanol |
InChI |
InChI=1S/C10H14OS/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-5,11H,6H2,1-3H3 |
Clave InChI |
NJPKQAWYBBXLSX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1CO)C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


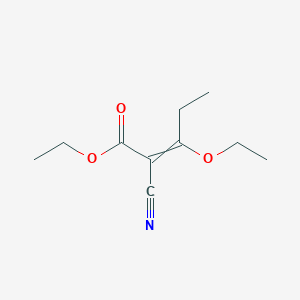
![6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one](/img/structure/B14012237.png)
![2,5,7-Trichloroimidazo[1,2-c]pyrimidine](/img/structure/B14012241.png)
![(3a'R,4'S,6'R,7'R,7a'S)-4'-((R)-1,4-Dioxaspiro[4.5]decan-2-yl)tetrahydro-4'H-spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-c]pyran]-6',7'-diol](/img/structure/B14012251.png)
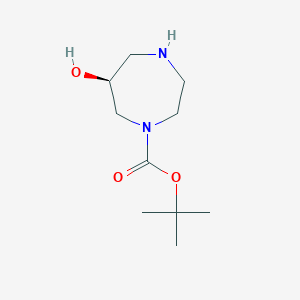

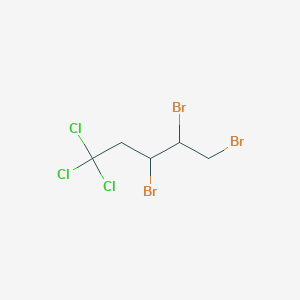

![ethyl 2-[5-[(E)-2-ethoxyvinyl]-2-oxo-4-(trifluoromethyl)-1-pyridyl]-4-methyl-pentanoate](/img/structure/B14012288.png)
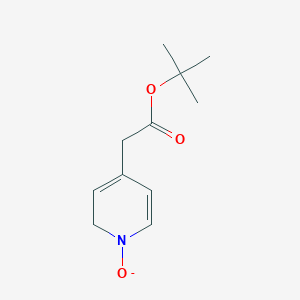
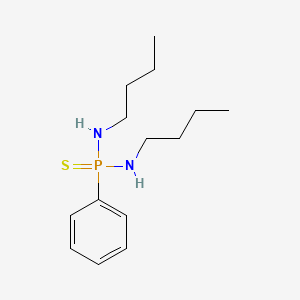
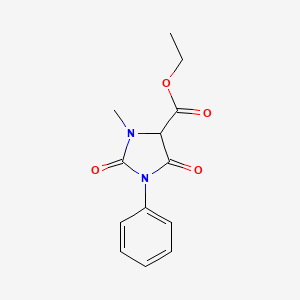
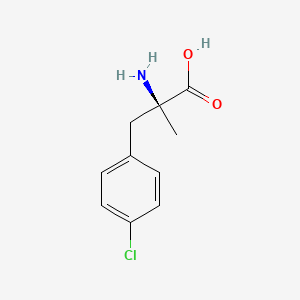
![5-Chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1h-pyrrolo[2,3-c]pyridine](/img/structure/B14012323.png)
